N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or dimethylphenyl groups can be replaced with other functional groups under appropriate conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as epidermal growth factor receptor (EGFR), making it a candidate for cancer treatment.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the modulation of cellular processes. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE include other pyrimidine derivatives such as:
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds also exhibit inhibitory effects on enzymes like EGFR and are studied for their anticancer properties.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and are explored for their biological significance and synthetic applications.
The uniqueness of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H26N6 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-N-cyclohexyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H26N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
CUNODHHVPBTDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCC4)C)C |
Origin of Product |
United States |
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